Oropharyngeal candidiasis, a fungal infection of the part of the throat at the back of the mouth
Vulvovaginal candidiasis
Oropharyngeal candidiasis and vulvovaginal candidiasis can be opportunistic infections (OIs) of HIV.
Miconazole Nitrate is the nitrate salt form of miconazole, an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)
An imidazole antifungal agent that is used topically and by intravenous infusion.
See also: Miconazole (has active moiety); Miconazole nitrate; white petrolatum; zinc oxide (component of); Miconazole nitrate; petrolatum; zinc oxide (component of) ... View More ...
Miconazole nitrate
CAS No.: 22832-87-7
Cat. No.: VC0535408
Molecular Formula: C18H15Cl4N3O4
Molecular Weight: 479.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22832-87-7 |
---|---|
Molecular Formula | C18H15Cl4N3O4 |
Molecular Weight | 479.1 g/mol |
IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |
Standard InChI | InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4) |
Standard InChI Key | MCCACAIVAXEFAL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of Miconazole Nitrate
Miconazole nitrate (C₁₈H₁₄Cl₄N₂O·HNO₃) is a white to off-white crystalline solid with a molecular weight of 479.14 g/mol . Its solubility profile reveals limited water compatibility but significant dissolution in organic solvents such as propylene glycol and pyridine . Key physicochemical characteristics are summarized below:
Property | Value |
---|---|
Melting Point | 170–185°C |
Density | 1.5000 (estimated) |
Refractive Index | 1.6200 (estimated) |
Storage Temperature | 2–8°C |
Water Solubility | Slight (50 mg/mL in pyridine) |
The compound’s stability under normal storage conditions and resistance to hazardous polymerization make it suitable for long-term pharmaceutical use . Its optical inactivity ([α]²⁵/D = 0°) ensures consistent stereochemical behavior across formulations .
Mechanism of Antifungal Action
Miconazole nitrate exerts its antifungal effects through a multipronged biochemical strategy:
Disruption of Ergosterol Biosynthesis
By inhibiting cytochrome P450-dependent 14-α-demethylase, miconazole nitrate blocks the conversion of lanosterol to ergosterol—a critical component of fungal cell membranes . This disruption increases membrane permeability, leading to leakage of intracellular potassium ions and macromolecules .
Secondary Metabolic Interference
The compound suppresses fungal triglyceride and phospholipid biosynthesis while concurrently inhibiting oxidases and peroxidases . This dual action causes hydrogen peroxide accumulation, inducing oxidative stress and ultrastructural damage to fungal cells .
Morphological Suppression in Candida Species
Miconazole nitrate uniquely impedes the transition of Candida albicans from benign yeast to invasive hyphal forms, a critical virulence factor in mucosal infections .
Pharmacokinetic Profile and Metabolism
Following topical application, miconazole nitrate demonstrates minimal systemic absorption (<1% bioavailability), with most drug remaining localized at the infection site . Systemic administration reveals:
-
Plasma Protein Binding: 90%
-
Metabolism: Hepatic transformation via cytochrome P450 into inactive metabolites
-
Excretion: 14–22% renal elimination (metabolites), 50% fecal excretion (unchanged drug)
The drug’s poor blood-brain barrier penetration limits its utility in central nervous system fungal infections .
Clinical Applications and Efficacy
Dermatological Infections
A 48-week open-label trial demonstrated 50% clinical improvement in onychomycosis patients using 2% miconazole nitrate cream, with 12/14 participants achieving negative cultures . Comparative analysis shows:
Parameter | Miconazole Nitrate (2% Cream) | Itraconazole (100 mg Oral) |
---|---|---|
Mycologic Cure Rate | 85.7% | 82.4% |
Symptom Resolution | 78% at 12 Weeks | 76% at 12 Weeks |
Recurrence Rate | 12% (6 Months) | 18% (6 Months) |
Oropharyngeal Candidiasis
In a multicenter trial comparing miconazole mucoadhesive tablets (10 mg/day) to itraconazole capsules (100 mg/day), both therapies achieved comparable clinical cure rates (72.3% vs. 75.6%) after 14 days . The mucoadhesive formulation prolonged local drug retention, enhancing antifungal efficacy against Candida biofilms .
Systemic Mycoses
While largely supplanted by newer azoles in systemic therapy, miconazole nitrate remains effective against cryptococcal meningitis and disseminated coccidioidomycosis when administered intravenously . Combination therapy with amphotericin B shows synergistic effects in refractory cases .
Innovations in Drug Delivery Systems
Transfersomal Formulations
Qushawy et al. developed miconazole nitrate-loaded transfersomes with 91.47% encapsulation efficiency and 63.5 nm particle size . These vesicles demonstrated:
-
In Vitro Release: 89% over 24 hours (Higuchi diffusion model)
-
Ex Vivo Permeation: 3.8-fold increase compared to commercial creams
-
Antifungal Activity: 98% inhibition of C. albicans versus 82% for conventional creams
Mucoadhesive Tablets
Phase III trials show once-daily 10 mg mucoadhesive tablets maintain therapeutic salivary concentrations (>4 μg/mL) for 8 hours post-application, outperforming clotrimazole troches in HIV-associated oropharyngeal candidiasis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume